molecular formula C28H28O18 B8221222 Diosmetin 3',7-diglucuronide

Diosmetin 3',7-diglucuronide

Cat. No. B8221222
M. Wt: 652.5 g/mol
InChI Key: JBZAJCHQSCNMOJ-FTDJBTMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diosmetin 3',7-diglucuronide is a useful research compound. Its molecular formula is C28H28O18 and its molecular weight is 652.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

Diosmin, a flavonoid used in treating chronic venous insufficiency and related conditions, is hydrolyzed in the intestine to diosmetin, which is further metabolized into glucuronide metabolites like diosmetin 3',7-diglucuronide. This metabolite has been identified as a major circulating metabolite of diosmetin in human plasma and urine (Silvestro et al., 2013).

Comparative Metabolism in Animal Models

In rats, after oral treatment with diosmetin, rapid glucuronidation occurs, resulting in the circulation of diosmetin primarily as glucuronides, including this compound. This compound is present at high levels in blood plasma and is excreted in urine (Boutin et al., 1993).

Effects on Metabolic Enzymes

Diosmetin and its metabolites, including this compound, can impact metabolic enzymes. For example, diosmetin shows strong inhibition of CYP1A2 and moderate inhibition of several other cytochrome P450 enzymes, which could lead to drug-drug interactions when metabolized by these enzymes (Chen et al., 2017).

Therapeutic Applications

Diosmetin and its derivatives, including this compound, have demonstrated potential therapeutic applications. For instance, diosmetin has been shown to have effects in models of type 2 diabetes mellitus, potentially by regulating gut microbiota and glucose metabolism disorders (Gong et al., 2021).

Bioavailability Studies

Studies on the bioavailability of diosmin formulations, which are metabolized into diosmetin and its glucuronides like this compound, have shown that certain formulations can result in higher plasma concentrations of diosmetin. This suggests potential differences in the effectiveness of formulations based on their absorption and metabolism (Russo et al., 2018).

Pharmacological and Analytical Aspects

Comprehensive reviews on diosmetin, including aspects related to its metabolites like this compound, have been conducted. These reviews encompass pharmacological activities, isolation techniques, and analytical techniques, providing a broad perspective on the compound's utility and significance (Patel et al., 2013).

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O18/c1-41-12-3-2-8(4-14(12)44-28-22(36)18(32)20(34)24(46-28)26(39)40)13-7-11(30)16-10(29)5-9(6-15(16)43-13)42-27-21(35)17(31)19(33)23(45-27)25(37)38/h2-7,17-24,27-29,31-36H,1H3,(H,37,38)(H,39,40)/t17-,18-,19-,20-,21+,22+,23-,24-,27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZAJCHQSCNMOJ-FTDJBTMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diosmetin 3',7-diglucuronide
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Diosmetin 3',7-diglucuronide
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Diosmetin 3',7-diglucuronide
Reactant of Route 4
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Diosmetin 3',7-diglucuronide
Reactant of Route 5
Diosmetin 3',7-diglucuronide
Reactant of Route 6
Diosmetin 3',7-diglucuronide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.